molecular formula C22H21NO2 B5820316 N-(4-methoxyphenyl)-2,2-diphenylpropanamide

N-(4-methoxyphenyl)-2,2-diphenylpropanamide

Cat. No.: B5820316
M. Wt: 331.4 g/mol
InChI Key: PJBGBQGVNMLQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2,2-diphenylpropanamide: is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and two phenyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2,2-diphenylpropanamide typically involves the reaction of 4-methoxybenzoyl chloride with 2,2-diphenylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxyphenyl)-2,2-diphenylpropanamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)-2,2-diphenylpropanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine: The compound has shown promise in preclinical studies as a potential treatment for certain diseases. Its ability to modulate specific biological pathways makes it a candidate for further investigation in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,2-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-methoxyphenethylamine

Comparison: N-(4-methoxyphenyl)-2,2-diphenylpropanamide is unique due to its combination of a methoxyphenyl group and two phenyl groups attached to a propanamide backbone. This structure imparts specific chemical and physical properties that differentiate it from similar compounds. For example, the presence of the methoxy group can influence the compound’s reactivity and solubility, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,2-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-22(17-9-5-3-6-10-17,18-11-7-4-8-12-18)21(24)23-19-13-15-20(25-2)16-14-19/h3-16H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBGBQGVNMLQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.